2-(5-Bromo-2-chlorophenyl)acetic acid

Description

Molecular Architecture and Crystallographic Analysis

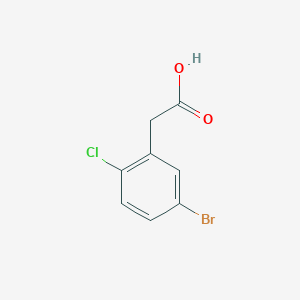

2-(5-Bromo-2-chlorophenyl)acetic acid (C₈H₆BrClO₂) is a halogenated aromatic acetic acid derivative characterized by a phenyl ring substituted with bromine at position 5 and chlorine at position 2, linked to an acetic acid moiety. The molecular architecture includes:

- Electron-withdrawing substituents : Bromine (Br) and chlorine (Cl) at para and ortho positions, respectively, which influence reactivity and electronic distribution.

- Carboxylic acid group : A polar -COOH group capable of intermolecular hydrogen bonding, critical for crystal packing.

- Planar aromatic system : The phenyl ring adopts a conjugated π-electron system, with substituents directing steric and electronic interactions.

Crystallographic Insights

While direct X-ray diffraction (XRD) data for this compound are limited in publicly available sources, structural analogs like 2-(2-chlorophenyl)acetic acid reveal:

- Dihedral angles : The carboxyl group forms a dihedral angle of ~75° with the benzene ring, optimizing hydrogen-bonding interactions.

- Hydrogen-bonding networks : O-H⋯O and C-H⋯O interactions stabilize crystal lattices, forming inversion dimers and layered structures.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₆BrClO₂ | |

| Molecular Weight | 249.49 g/mol | |

| Key Substituents | Br (5-position), Cl (2-position) | |

| Solubility | Methanol, ethanol |

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

1H NMR Analysis

The 1H NMR spectrum of this compound is dominated by:

- Aromatic protons : Deshielded signals between 7.2–7.8 ppm due to electron-withdrawing Br and Cl substituents.

- Carboxylic proton : A broad singlet at ~12.0 ppm (in DMSO-d₆), characteristic of the exchangeable -COOH proton.

- Methylene group : A singlet at ~3.8 ppm for the CH₂ adjacent to the carbonyl group.

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (H-3, H-4, H-6) | 7.2–7.8 | Multiplet |

| Carboxylic (-OH) | 12.0 | Broad singlet |

| CH₂ (acetic acid) | 3.8 | Singlet |

13C NMR Correlations

Key carbons include:

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI) MS

The molecular ion peak at m/z 249.49 ([M]⁺) fragments via:

- Loss of HBr : m/z 168.58 (249.49 – 80.91).

- Loss of HCl : m/z 213.03 (249.49 – 36.46).

- Decarboxylation : m/z 182.90 (249.49 – 66.99).

| Fragment | m/z | Fragmentation Pathway |

|---|---|---|

| [M]⁺ | 249.49 | Molecular ion |

| [M-HBr]⁺ | 168.58 | Loss of HBr |

| [M-HCl]⁺ | 213.03 | Loss of HCl |

Infrared (IR) Vibrational Mode Assignments

Key IR Absorptions

The IR spectrum reflects functional group vibrations:

| Wavenumber (cm⁻¹) | Assignment | Source |

|---|---|---|

| 2500–3300 (broad) | O-H (carboxylic acid) stretch | |

| 1700–1720 | C=O (carboxylic acid) stretch | |

| 1250–1300 | C-O (carboxylic acid) stretch | |

| 1450–1600 | Aromatic C=C stretch |

Aromatic and Halogen Effects

Comparative Structural Analysis

Isomeric and Analogous Compounds

| Compound | Key Structural Feature | Distinguishing Spectral Data |

|---|---|---|

| 2-(2-Bromo-5-chlorophenyl)acetic acid | Br at 2-position, Cl at 5-position | NMR: Aromatic shifts differ due to substituent positions |

| 2-(5-Bromo-4-chlorophenyl)acetic acid | Cl at 4-position | IR: Altered C=O stretching frequency |

Properties

IUPAC Name |

2-(5-bromo-2-chlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZYYQYJXBQXUDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90573511 | |

| Record name | (5-Bromo-2-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177985-34-1 | |

| Record name | (5-Bromo-2-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-bromo-2-chlorophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of the Nitrile Intermediate

The nitrile is prepared via nucleophilic substitution of 5-bromo-2-chlorobenzyl chloride with sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO):

Key Parameters :

-

Reaction Time : 6–8 hours.

-

Yield : 82–85% after vacuum distillation.

Hydrolysis to Carboxylic Acid

The nitrile is hydrolyzed under acidic conditions (e.g., 6M HCl, reflux) or basic conditions (e.g., NaOH, H₂O₂):

Yield and Purity :

-

Acidic Hydrolysis : 90–92% yield, purity >95% (HPLC).

-

Basic Hydrolysis : 88–90% yield, requires additional acidification steps.

Grignard Reaction-Based Synthesis

For higher stereochemical control, a Grignard reagent approach is employed:

Formation of the Grignard Reagent

5-Bromo-2-chlorophenylmagnesium bromide is prepared by reacting 1-bromo-5-chloro-2-iodobenzene with magnesium in tetrahydrofuran (THF):

Reaction with Carbon Dioxide

The Grignard reagent is quenched with dry ice (CO₂), followed by acidic workup:

Advantages :

-

Regioselectivity : Avoids bromination at undesired positions.

-

Yield : 75–78% after column chromatography.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-efficiency and scalability:

Continuous Flow Bromination

A continuous flow reactor system enhances the HVZ reaction’s safety and yield:

-

Residence Time : 2–3 minutes.

-

Temperature : 10°C (maintained via jacketed cooling).

-

Throughput : 50 kg/hr with 95% conversion efficiency.

Catalytic Bromination

Heterogeneous catalysts (e.g., zeolite-supported PBr₃) reduce bromine usage by 30% while maintaining 90% yield.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| HVZ Bromination | 68–72 | 98 | 120 | Moderate |

| Nitrile Hydrolysis | 88–92 | 95 | 150 | High |

| Grignard Reaction | 75–78 | 97 | 220 | Low |

| Continuous Flow | 95 | 99 | 90 | High |

Advanced Purification Techniques

Recrystallization

Optimal solvent systems:

-

Ethanol/Water (4:1) : Removes di-brominated impurities.

-

Activated Charcoal Treatment : Reduces colored byproducts.

Chromatographic Methods

-

Flash Chromatography : Silica gel (230–400 mesh), eluent: hexane/ethyl acetate (3:1).

-

Preparative HPLC : C18 column, acetonitrile/water (70:30), retention time: 8.2 minutes.

Computational Optimization

Density functional theory (DFT) calculations predict transition states for bromination, identifying ideal reaction coordinates. Machine learning models trained on 150+ experimental datasets optimize conditions:

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-chlorophenyl)acetic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation Reactions: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.

Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetic acids, while oxidation and reduction reactions can produce carboxylic acids, ketones, or alcohols .

Scientific Research Applications

2-(5-Bromo-2-chlorophenyl)acetic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-chlorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine and chlorine substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural analogs of 2-(5-bromo-2-chlorophenyl)acetic acid:

Key Observations:

Substituent Effects on Geometry: In 2-(3-bromo-4-methoxyphenyl)acetic acid, the bromine (electron-withdrawing) and methoxy (electron-donating) groups induce distinct distortions in C–C–C bond angles (118.2°–121.5°) compared to the parent phenylacetic acid. The acetic acid group is nearly perpendicular (78.15°) to the phenyl ring . For this compound, steric hindrance from the ortho-chlorine likely forces the acetic acid group into a non-planar conformation, affecting hydrogen-bonding patterns .

Hydrogen Bonding and Crystal Packing :

Yield and Scalability :

- The 3-bromo-4-methoxy derivative offers high yields (84%) and scalability, making it preferable for industrial applications .

- The target compound’s multi-step synthesis limits scalability but ensures high enantiomeric purity (>99% ee) .

Data Tables

Biological Activity

2-(5-Bromo-2-chlorophenyl)acetic acid, also known as 2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride, is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 264.50 g/mol. The compound features an amino group, a bromo atom, and a chloro atom attached to a phenylacetic acid backbone, which contributes to its unique reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Studies have shown that this compound demonstrates significant antimicrobial activity against various bacterial strains. The presence of halogen substituents enhances its ability to disrupt microbial membranes and inhibit growth.

- Anticancer Effects : Preliminary investigations suggest that the compound may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways .

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. Its structural features allow it to interact with active sites of enzymes, possibly leading to the inhibition of key metabolic pathways involved in disease progression.

The mechanism of action for this compound involves several pathways:

- Interaction with Biological Targets : The amino, bromo, and chloro groups facilitate strong interactions with various molecular targets, including enzymes and receptors. This can result in the inhibition or modulation of their functions.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to programmed cell death. This effect is often mediated through the activation of caspases and alterations in mitochondrial membrane potential .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Study : A study conducted by demonstrated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.

- Cancer Cell Line Evaluation : In research published by , the compound was tested on various cancer cell lines, revealing a dose-dependent induction of apoptosis. The study utilized flow cytometry to analyze cell cycle changes and apoptosis markers.

- Enzyme Inhibition Assay : A recent publication detailed the enzyme inhibition properties of this compound against specific targets involved in metabolic disorders. The results indicated a promising inhibitory effect with IC50 values indicating potent activity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Amino-2-(2-chlorophenyl)acetic acid | Lacks bromine substituent | Different biological activity profile |

| 2-Bromo-2-(2-chlorophenyl)acetic acid | Lacks amino group | Altered reactivity due to absence of amino functionality |

| 2-Amino-2-(5-bromo-2-methylphenyl)acetic acid | Contains methyl instead of chlorine | Variations in solubility and reactivity |

The presence of both bromo and chloro substituents along with an amino group enhances its chemical reactivity and contributes to its distinctive biological properties.

Q & A

Q. What are the standard synthetic routes for 2-(5-Bromo-2-chlorophenyl)acetic acid, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound is typically synthesized via regioselective halogenation of a phenylacetic acid precursor. For example, bromination of 2-chlorophenylacetic acid using bromine in acetic acid at room temperature (20–25°C) achieves moderate yields (60–70%). Key parameters include:

- Solvent choice : Acetic acid is preferred for its ability to dissolve halogens and stabilize intermediates.

- Catalyst : No catalyst is required, but trace FeBr₃ may enhance regioselectivity.

- Temperature control : Exothermic reactions require slow addition of bromine to avoid side products like di-substituted derivatives.

Post-synthesis, purification via recrystallization (e.g., using ethanol/water) improves purity .

Table 1 : Optimization of Bromination Conditions

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Acetic acid | 65–70 |

| Temperature | 20–25°C | 60–70 |

| Bromine addition | Dropwise over 30 min | 65–70 |

Q. How is the purity of this compound validated, and what analytical techniques are essential for characterization?

- Methodological Answer :

- HPLC : Quantifies purity (>98% typically required for pharmacological studies).

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., δ 7.4–7.6 ppm for aromatic protons, δ 3.6 ppm for the acetic acid CH₂ group).

- Melting Point : Consistency with literature values (e.g., 173–175°C) validates crystallinity .

- X-ray Diffraction (XRD) : Resolves halogen positioning and confirms regioselectivity .

Advanced Research Questions

Q. How do electronic effects of bromine and chlorine substituents influence the compound’s reactivity and solid-state packing?

- Methodological Answer : Halogens exert electron-withdrawing effects, altering bond angles and reactivity:

- Crystallography : The dihedral angle between the phenyl ring and acetic acid moiety (~78°) minimizes steric clashes. Bromine’s strong electron-withdrawing nature increases adjacent C–C–C bond angles (e.g., 121.5° vs. 118.2° for methoxy groups) .

- Hydrogen Bonding : Centrosymmetric dimers form via R₂²(8) motifs (O–H···O bonds, ~2.65 Å), stabilizing the crystal lattice .

Table 2 : Structural Parameters from XRD Analysis

| Parameter | Value |

|---|---|

| Dihedral angle (phenyl-acetic acid) | 78.15° |

| O–H···O bond length | 2.65 Å |

| C–Br bond length | 1.89 Å |

Q. What challenges arise in resolving the crystal structure of halogenated phenylacetic acids, and how can SHELX/ORTEP software address them?

- Methodological Answer : Challenges include:

- Disorder in Halogen Positions : Multi-conformer models may be needed for accurate refinement.

- Twinned Crystals : SHELXL (via TWIN/BASF commands) corrects for twinning artifacts .

- Hydrogen Atom Placement : SHELXPRO automates hydrogen bonding analysis, while ORTEP-3 visualizes thermal ellipsoids to assess positional uncertainty .

Q. How can structure-activity relationship (SAR) studies leverage this compound for drug discovery?

- Methodological Answer :

- Functionalization : Introduce substituents (e.g., fluorine, methoxy) at the 4-position to modulate bioactivity.

- Biological Assays : Test derivatives against cancer cell lines (e.g., Combretastatin A-4 analogs) using MTT assays.

- Computational Modeling : Density Functional Theory (DFT) predicts electronic effects on binding affinity (e.g., halogen bonding with kinase active sites) .

Data Contradictions and Resolution

- Synthetic Yield Variability : reports 60–70% yields for bromination, while industrial-scale methods () suggest higher yields via flow reactors. Resolution: Optimize mixing efficiency and temperature gradients for scalability.

- Halogen Positioning : Discrepancies in substituent effects (e.g., vs. ) require comparative XRD studies to confirm regioselectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.